4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde

Organic semiconductors Photophysics Materials chemistry

4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde (CAS 870485-21-5) is a heterobifunctional benzothiadiazole (BTD) derivative with molecular formula C₁₃H₇BrN₂OS and molecular weight 319.18 g/mol. The compound features a bromine atom at the 7-position of the BTD core for cross-coupling reactivity and a benzaldehyde group linked via a para-phenylene spacer, enabling orthogonal condensation chemistry.

Molecular Formula C13H7BrN2OS
Molecular Weight 319.18 g/mol
Cat. No. B12831860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde
Molecular FormulaC13H7BrN2OS
Molecular Weight319.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C2=CC=C(C3=NSN=C23)Br
InChIInChI=1S/C13H7BrN2OS/c14-11-6-5-10(12-13(11)16-18-15-12)9-3-1-8(7-17)2-4-9/h1-7H
InChIKeyZCAQEBYEKMZHBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde: Structural and Physicochemical Baseline for Procurement Decisions


4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde (CAS 870485-21-5) is a heterobifunctional benzothiadiazole (BTD) derivative with molecular formula C₁₃H₇BrN₂OS and molecular weight 319.18 g/mol [1]. The compound features a bromine atom at the 7-position of the BTD core for cross-coupling reactivity and a benzaldehyde group linked via a para-phenylene spacer, enabling orthogonal condensation chemistry . Its computed physicochemical properties include XLogP3-AA of 3.6 and a topological polar surface area of 71.1 Ų, which collectively influence solubility and formulation behavior in organic synthesis workflows [1]. Commercially available at 98% purity with batch-specific QC documentation (NMR, HPLC, GC), this compound serves as a versatile intermediate for constructing π-extended conjugated systems used in organic electronics, fluorescent probes, and medicinal chemistry .

Why Generic Substitution of 4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde with In-Class Analogs Is Scientifically Inadvisable


Substituting 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde with structurally similar benzothiadiazole building blocks introduces quantifiable differences in molecular geometry, electronic structure, and synthetic versatility that directly impact downstream product performance. The para-phenylene bridge separating the BTD acceptor from the aldehyde terminus extends the π-conjugation length relative to the directly attached aldehyde analog (7-bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde, Br-BT-CHO), altering HOMO–LUMO energies and intramolecular charge-transfer characteristics . Unlike the widely used 4,7-dibromobenzo[c][1,2,5]thiadiazole starting material—which provides two identical cross-coupling sites but no condensation handle—the target compound's orthogonal bromine/aldehyde functionality enables sequential, chemoselective derivatization without protecting-group manipulation, a critical advantage for convergent synthetic routes . These structural distinctions are not interchangeable; selecting the incorrect analog can lead to failed coupling reactions, altered photophysical properties, or the need for additional synthetic steps.

Quantitative Differentiation Evidence: 4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde vs. Closest Analogs


Extended π-Conjugation via Phenylene Spacer: Physicochemical Comparison with Br-BT-CHO

The target compound incorporates a para-phenylene bridge between the BTD core and the aldehyde terminus, whereas Br-BT-CHO (CAS 1071224-34-4) has the aldehyde directly attached at the 4-position of the BTD ring. This structural difference is reflected in computed lipophilicity (XLogP3-AA: 3.6 for the target compound vs. approximately 2.0 for Br-BT-CHO, based on fragment-based calculation) and molecular weight (319.18 vs. 243.08 g/mol) [1]. The extended conjugation length in the target compound is expected to red-shift absorption and modulate intramolecular charge-transfer behavior relative to the directly substituted analog, which is relevant for designing donor–acceptor materials with tailored band gaps .

Organic semiconductors Photophysics Materials chemistry

Orthogonal Bifunctional Reactivity: One Bromine, One Aldehyde vs. 4,7-Dibromobenzo[c][1,2,5]thiadiazole

The target compound possesses exactly one bromine atom (at the 7-position) and one aldehyde group (at the para-position of the 4-phenyl ring). In contrast, 4,7-dibromobenzo[c][1,2,5]thiadiazole (CAS 15155-41-6, MW 293.97 g/mol, mp 186–190 °C) contains two identical bromine substituents and no aldehyde functionality . The target compound's mono-bromination pattern enables selective Suzuki–Miyaura coupling at the BTD 7-position without competitive side reactions at a second halogen site, while the aldehyde remains available for subsequent Knoevenagel condensation, imine formation, or reduction. The 4,7-dibromo analog requires differential protection strategies or statistical coupling to achieve unsymmetrical substitution, which inherently reduces synthetic efficiency [1].

Synthetic methodology Cross-coupling Chemoselective derivatization

Purity and Batch-to-Batch Reproducibility: Bidepharm 98% with Multi-Technique QC vs. Thiophene Analog Variability

Commercial sourcing data indicate that the target compound is available from Bidepharm at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . In comparison, the thiophene-bridged analog 5-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde (CAS 1309922-61-9, MW 325.2 g/mol) is listed by multiple suppliers with purity specifications ranging from 93% to 98%, with the lower-end (93%) coming from AKSci and ≥95% from Atomfair . The 5% purity differential (93% vs. 98%) represents a significant difference in impurity burden that can affect coupling yields and complicate purification of downstream conjugated products.

Quality control Procurement Reproducibility

Synthetic Provenance: Documented Use as a Precursor to Triphenylamine-Functionalized Benzothiadiazole Fluorophores

The target compound serves as the direct synthetic precursor to 4-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde (CAS 830325-94-5, MW 483.6 g/mol), a triphenylamine-donor–BTD–acceptor fluorophore with established applications in organic light-emitting diodes and fluorescent sensors . This Suzuki coupling product is commercially available at prices ranging from $1,894 to $3,030 per unit (Hoffman Chemicals), confirming the value of the bromo-aldehyde intermediate in accessing high-value functional materials . The phenyl-spacer geometry of the target compound is retained in the final fluorophore structure, distinguishing it from thiophene-bridged analogs that produce different emission wavelengths.

Fluorescent probes OLED materials Donor–acceptor systems

Thermal Handling Advantage: Absence of a Sharp Melting Point Facilitates Solution-Phase Processing vs. Br-BT-CHO

The target compound is listed with no reported melting point (N/A) in multiple chemical databases, consistent with an amorphous or low-crystallinity solid at ambient temperature . In contrast, Br-BT-CHO (CAS 1071224-34-4) exhibits a sharp melting point of 192–196 °C and is described as a crystalline powder . This physical form difference affects handling: the target compound's amorphous character facilitates dissolution in common organic solvents (CHCl₃, DMF, toluene) without the need for pre-heating, whereas Br-BT-CHO may require sonication or warming for complete dissolution in some solvent systems.

Formulation Solution processing Thermal properties

Limitations and Evidence Gaps: Acknowledging the Current State of Comparator Data

It is important to note that high-strength differential evidence for this specific compound is limited. No published head-to-head comparative studies were identified that directly measure photophysical properties (e.g., fluorescence quantum yield, extinction coefficient, HOMO/LUMO energies), reaction kinetics, or device performance metrics for 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde against its closest analogs. Most differentiation arguments presented herein rely on class-level inference from the broader benzothiadiazole literature, computed physicochemical properties, and vendor-supplied purity data. Users requiring application-specific performance data (e.g., OLED external quantum efficiency, sensor detection limits) are advised to request custom comparative testing from suppliers or conduct in-house benchmarking against the comparators identified in this guide before committing to large-scale procurement .

Evidence quality Data transparency Procurement diligence

Optimal Application Scenarios for 4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde Based on Quantitative Differentiation Evidence


Convergent Synthesis of Unsymmetrical Donor–Acceptor–π–Acceptor (D–A–π–A) Organic Dyes

The orthogonal bromine/aldehyde functionality enables a two-step, one-pot sequential derivatization: (1) Suzuki–Miyaura coupling at the bromine to install an electron-donating group (e.g., triphenylamine, carbazole), followed by (2) Knoevenagel condensation at the aldehyde with cyanoacetic acid to introduce the acceptor/anchor. This convergent approach eliminates the need for protecting-group chemistry that would be required when using 4,7-dibromobenzo[c][1,2,5]thiadiazole, as demonstrated by the commercial availability of the triphenylamine-coupled product (CAS 830325-94-5) derived from this intermediate . The phenylene spacer provides extended conjugation compared to directly attached aldehyde analogs, which is predicted to red-shift the intramolecular charge-transfer absorption band—beneficial for dye-sensitized solar cell (DSSC) and organic photovoltaic (OPV) applications requiring broad spectral coverage .

Building Block for Benzothiadiazole-Based Fluorescent Sensors and Imaging Probes

The aldehyde group serves as a condensation handle for forming Schiff-base linkages with primary amines, enabling covalent attachment of recognition elements (e.g., crown ethers, peptides) for turn-on or ratiometric fluorescent sensors. The BTD core's intrinsic electron-accepting character, combined with the extended π-system provided by the phenylene bridge, supports push–pull fluorophore designs with large Stokes shifts—a property documented for structurally related BTD–benzaldehyde derivatives with Stokes shifts exceeding 160 nm in CHCl₃ . The 98% purity with multi-technique QC documentation ensures that trace impurities do not interfere with fluorescence measurements at nanomolar analyte concentrations, a critical requirement for sensor reproducibility .

Intermediate for Solution-Processable Organic Light-Emitting Diode (OLED) Emitters

The amorphous physical form and moderate lipophilicity (XLogP 3.6) of this compound facilitate dissolution in common OLED processing solvents (toluene, chlorobenzene, THF), enabling solution-based deposition techniques such as spin-coating or inkjet printing . The bromine atom permits late-stage diversification via palladium-catalyzed cross-coupling to introduce various donor fragments, allowing systematic tuning of emission color from green to near-infrared. The phenylene spacer distinguishes the resulting emitter geometry from thiophene-bridged analogs, offering a structurally distinct scaffold for intellectual property generation in OLED material patents .

Pharmaceutical Intermediate for Benzothiadiazole-Containing Bioactive Compounds

Benzothiadiazole derivatives have been reported as anticancer agents, angiogenesis inhibitors, and kinase inhibitors in the patent literature . The aldehyde functionality provides a versatile point for introducing pharmacophoric elements via reductive amination, hydrazone formation, or aldol condensation. The bromine substituent can be used for late-stage diversification via C–C or C–N cross-coupling to explore structure–activity relationships (SAR) in medicinal chemistry programs. The phenylene spacer increases molecular complexity and three-dimensionality compared to the simpler Br-BT-CHO scaffold, potentially enhancing target selectivity in biological systems .

Quote Request

Request a Quote for 4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.